6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone
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Overview
Description
6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyridazinone core with a styryl group substituted at the 6-position and an isopropyl group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridazinone under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of catalysts and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The styryl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-dihydro-3(2H)-pyridazinone: Lacks the styryl and isopropyl groups, resulting in different chemical properties.
6-styryl-4,5-dihydro-3(2H)-pyridazinone: Similar structure but without the isopropyl group.
4-isopropyl-4,5-dihydro-3(2H)-pyridazinone: Lacks the styryl group.
Uniqueness
The presence of both the styryl and isopropyl groups in 6-(4-isopropylstyryl)-4,5-dihydro-3(2H)-pyridazinone imparts unique chemical and biological properties, making it distinct from its analogs
Properties
IUPAC Name |
3-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11(2)13-6-3-12(4-7-13)5-8-14-9-10-15(18)17-16-14/h3-8,11H,9-10H2,1-2H3,(H,17,18)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUVHMUASUDVKR-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NNC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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